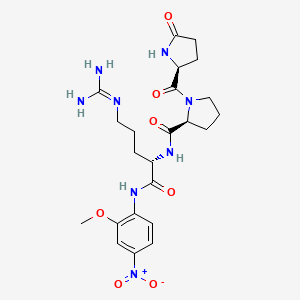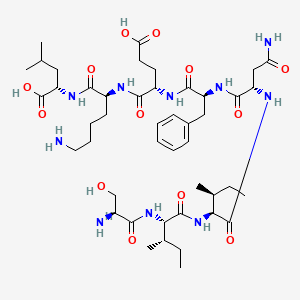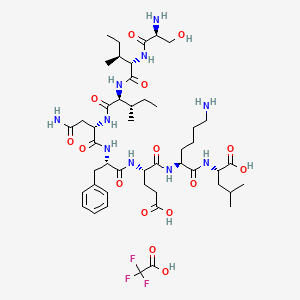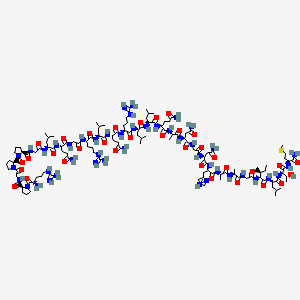
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
Descripción general
Descripción
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH, also known as GHRP-6, is a peptide that belongs to the family of growth hormone-releasing peptides. It has been extensively studied for its potential use in the field of scientific research, particularly in the areas of endocrinology, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
1. Growth Hormone-Releasing Activity
A peptide with growth hormone-releasing activity was identified, consisting of a sequence similar to the requested peptide. This peptide was isolated from a human pancreatic tumor and demonstrated the ability to stimulate the secretion of growth hormone in vitro and in vivo (Guillemin et al., 1982).
2. Histocompatibility Complex Research
Research on murine histocompatibility antigens, which play a key role in the immune response, has revealed peptides with sequences that resemble the one . These studies contribute to the understanding of molecular interactions in the immune system (Uehara et al., 1980); (Maloy et al., 1981).
3. Sperm Histone Structure
The peptide has structural similarities with histones from sperm of the sea urchin, contributing to the understanding of chromatin structure and gene regulation in reproductive biology (Strickland et al., 1978); (Strickland et al., 1977).
4. Fowl Sperm Protamine Studies
The peptide sequence shares similarities with components of galline, a protamine from rooster sperm nuclei, important for understanding sperm nucleic acid packaging (Nakano et al., 2009); (Nakano et al., 2009).
5. Hormone Research
The sequence shares characteristics with human chorionic gonadotropin, vital for understanding reproductive hormones (Morgan et al., 1975).
6. Diuretic and Natriuretic Properties
Research on a peptide from rat atrial muscle with diuretic and natriuretic activity, sharing a similar sequence, contributes to cardiovascular and renal physiology (Flynn et al., 1983).
7. Angiogenesis Factor in Tumor Research
The peptide sequence is similar to angiogenin, a protein involved in tumor angiogenesis, highlighting its potential role in cancer research (Strydom et al., 1985).
8. Antioxidant and ACE Inhibitory Properties
A study on wheat gluten peptides, including one with a similar sequence, revealed potent antioxidant and angiotensin I-converting enzyme (ACE) inhibitory properties, relevant for nutritional science and cardiovascular health (Liu et al., 2021).
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59)/t24-,25+,28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELNAIKTHTMNX-GGYFGGDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H83N19O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










